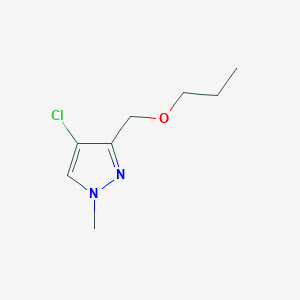![molecular formula C25H24N4O5 B2627678 ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941876-61-5](/img/no-structure.png)
ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Supramolecular Structures
- The research by Portilla et al. (2007) investigated molecules similar to the specified compound, focusing on their hydrogen-bonded supramolecular structures in different dimensions. This study provides insights into the molecular interactions and structural composition relevant to the compound (Portilla et al., 2007).
Synthesis of Heterocyclic Systems
- Studies by Harb et al. (1989) and Selič et al. (1997) explored the synthesis of various heterocyclic systems using similar compounds. These research efforts contribute to the understanding of synthetic pathways and the potential for creating diverse chemical structures (Harb et al., 1989); (Selič et al., 1997).
Pharmacological Testing and Antiinflammatory Activity
- Abignente et al. (1992) conducted pharmacological testing on compounds similar to the specified one to evaluate their antiinflammatory activity. This study highlights the potential medicinal applications of such compounds (Abignente et al., 1992).
Synthesis of Derivatives
- Vicentini et al. (2000) and Malzogu et al. (2000) synthesized various derivatives of compounds akin to the specified one. These studies contribute to the understanding of chemical modifications and potential applications in different fields (Vicentini et al., 2000); (Malzogu et al., 2000).
Synthesis and Antimicrobial Activity
- Hassan (2013) and Desai et al. (2007) conducted research on the synthesis and antimicrobial activities of derivatives related to the specified compound. These studies provide valuable information on the potential antimicrobial properties of such compounds (Hassan, 2013); (Desai et al., 2007).
Spectroscopic and Theoretical Studies
- Koca et al. (2014) conducted spectroscopic and theoretical studies on a compound similar to the specified one, providing insights into its molecular characteristics and behavior (Koca et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the condensation of 4-ethoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(4-ethoxyphenyl)acetate. This intermediate is then reacted with 2-(4-oxo-5(4H)-pyrazolyl)acetic acid to form ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-ethoxyaniline", "ethyl 2-bromoacetate", "2-(4-oxo-5(4H)-pyrazolyl)acetic acid", "benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(4-ethoxyphenyl)acetate", "4-ethoxyaniline is reacted with ethyl 2-bromoacetate in the presence of triethylamine and DMF to form ethyl 2-(4-ethoxyphenyl)acetate.", "Step 2: Synthesis of 2-(4-oxo-5(4H)-pyrazolyl)acetic acid", "Benzoic acid is reacted with hydrazine hydrate and sodium hydroxide to form 2-hydrazinobenzoic acid.", "2-Hydrazinobenzoic acid is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form ethyl 2-(1H-pyrazol-4-yl)acetate.", "Ethyl 2-(1H-pyrazol-4-yl)acetate is then reacted with sodium nitrite and hydrochloric acid to form 2-(4-oxo-5(4H)-pyrazolyl)acetic acid.", "Step 3: Synthesis of ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate", "Ethyl 2-(4-ethoxyphenyl)acetate is reacted with 2-(4-oxo-5(4H)-pyrazolyl)acetic acid in the presence of DCC and DMAP to form ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "The crude product is then purified by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent.", "The final product is obtained by recrystallization from a mixture of ethyl acetate and hexanes.", "All reactions are carried out under inert atmosphere and appropriate safety precautions are taken." ] } | |
CAS-Nummer |
941876-61-5 |
Produktname |
ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate |
Molekularformel |
C25H24N4O5 |
Molekulargewicht |
460.49 |
IUPAC-Name |
ethyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H24N4O5/c1-3-33-18-11-9-17(10-12-18)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-20-8-6-5-7-19(20)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
ZTSMLMVKTSZRDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)
![8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2627596.png)

![2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2627598.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2627600.png)


![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627610.png)

![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)
